molecular formula C33H28Cu2N4O5 B14692331 Copper chlorphyllin CAS No. 28849-57-2

Copper chlorphyllin

Cat. No.: B14692331
CAS No.: 28849-57-2
M. Wt: 687.7 g/mol
InChI Key: MVTQTIMMYUZWTL-UHFFFAOYSA-J
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Description

Copper chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is a water-soluble compound formed by replacing the magnesium atom in chlorophyll with copper. This modification enhances its stability and solubility, making it useful in various applications, including as a food additive, dietary supplement, and therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of copper chlorophyllin involves several steps:

Industrial Production Methods: Industrial production of copper chlorophyllin follows similar steps but on a larger scale. The process involves continuous extraction, saponification, copper substitution, and purification to ensure high yield and quality. The use of advanced filtration and drying techniques helps in achieving a consistent product .

Mechanism of Action

Copper chlorophyllin is compared with other chlorophyll derivatives:

    Chlorophyll a and b: These are natural, fat-soluble chlorophylls found in plants.

    Zinc Chlorophyllin: Similar to copper chlorophyllin but with zinc replacing the magnesium atom.

    Iron Chlorophyllin: Another derivative with iron replacing magnesium.

Uniqueness: Copper chlorophyllin’s water solubility, stability, and broad range of applications make it unique among chlorophyll derivatives .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. How can researchers quantify copper content in copper chlorophyllin complexes with methodological rigor?

  • Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) for precise quantification. Prior to analysis, digest samples in nitric acid to release bound copper ions . Validate methods via spike-recovery experiments and cross-check with titrimetric assays (e.g., EDTA titration under pH-controlled conditions). Report results with standard deviations from triplicate measurements. For pharmacopeial compliance, refer to USP guidelines on fluorescence testing to confirm absence of free chlorophyll derivatives .

Q. What protocols ensure sample purity and structural integrity of copper chlorophyllin in experimental setups?

  • Answer : Employ high-performance liquid chromatography (HPLC) with photodiode array detection (PDA) to isolate and quantify copper chlorophyllin isomers. Validate purity using nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification . For stability, store samples in amber vials at 4°C to prevent photodegradation, and pre-test solubility in buffers (e.g., PBS at pH 7.4) to avoid aggregation .

Q. How should researchers standardize experimental conditions for reproducibility in copper chlorophyllin studies?

  • Answer : Document batch-specific parameters, including solvent systems (e.g., aqueous vs. ethanolic), pH adjustments, and temperature controls. Use reference standards from accredited suppliers (e.g., USP-certified copper chlorophyllin) and include positive/negative controls (e.g., ascorbic acid for antioxidant assays). Publish raw data and statistical codes in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental designs address contradictions in copper chlorophyllin’s antioxidant vs. pro-oxidant effects?

  • Answer : Conduct dual-model studies comparing in vitro radical scavenging assays (e.g., DPPH/ABTS) with in vivo oxidative stress models (e.g., rodent liver injury). Control for dosage-dependent effects and measure biomarkers like glutathione (GSH) and malondialdehyde (MDA). Use meta-analysis frameworks (e.g., Cochrane systematic reviews) to reconcile conflicting data by assessing study heterogeneity and methodological bias (e.g., allocation concealment failures in animal trials) .

Q. How can researchers optimize copper chlorophyllin’s bioavailability for pharmacokinetic studies?

  • Answer : Employ lipid-based nanoformulations (e.g., liposomes) to enhance gastrointestinal absorption. Monitor plasma concentration-time profiles using LC-MS/MS and calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2). Compare bioavailability across species (e.g., murine vs. primate models) to identify interspecies metabolic variations .

Q. What strategies resolve discrepancies in copper chlorophyllin’s cytotoxic mechanisms across cancer cell lines?

  • Answer : Perform transcriptomic profiling (RNA-seq) to identify gene expression patterns linked to apoptosis (e.g., Bcl-2 suppression) or ferroptosis (e.g., GPX4 downregulation). Validate findings using CRISPR-Cas9 knockouts and correlate with intracellular copper ion flux measured via fluorescent probes (e.g., Phen Green SK) .

Q. How should researchers design studies to evaluate copper chlorophyllin’s synergism with chemotherapeutics?

  • Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to assess synergistic, additive, or antagonistic effects. Test dose matrices in 3D tumor spheroids and validate in orthotopic xenografts. Include mechanistic assays (e.g., Western blot for apoptosis markers) to delineate pathways enhanced by copper chlorophyllin .

Q. Methodological and Analytical Challenges

Q. What statistical approaches are critical for interpreting dose-response variability in copper chlorophyllin studies?

  • Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For skewed data, implement non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals .

Q. How can researchers validate in vitro findings of copper chlorophyllin in translational models?

  • Answer : Use organ-on-a-chip systems to mimic human tissue interactions. For preclinical validation, integrate pharmacodynamic biomarkers (e.g., serum ALT for hepatoprotection) and histopathological scoring. Cross-reference results with clinical trial data from analogous compounds (e.g., chlorophyllin derivatives in Phase I/II trials) .

Q. What advanced techniques characterize copper chlorophyllin’s interaction with biomacromolecules?

  • Answer : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins (e.g., albumin). For structural insights, perform X-ray crystallography or cryo-EM of copper chlorophyllin-enzyme complexes (e.g., cytochrome P450) .

Q. Data Reporting and Compliance

Q. How should researchers document copper chlorophyllin’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV. For regulatory compliance, adhere to ICH Q1A guidelines and report impurity profiles (e.g., pheophytin formation) .

Q. What criteria ensure ethical rigor in copper chlorophyllin’s in vivo toxicity studies?

  • Answer : Follow ARRIVE 2.0 guidelines for animal reporting, including randomization protocols, blinding, and sample size justification. Obtain approval from institutional animal ethics committees and disclose conflicts of interest .

Properties

CAS No.

28849-57-2

Molecular Formula

C33H28Cu2N4O5

Molecular Weight

687.7 g/mol

IUPAC Name

dicopper;22-(2-carboxylatoethyl)-16-ethenyl-11-ethyl-17,21,26-trimethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

InChI

InChI=1S/C33H32N4O5.2Cu/c1-6-17-10-18-11-25-19(7-2)14(3)21(35-25)12-22-15(4)20(8-9-26(38)39)30(36-22)28-29(33(41)42)32(40)27-16(5)23(37-31(27)28)13-24(17)34-18;;/h7,10-13,15,20,29H,2,6,8-9H2,1,3-5H3,(H4,34,35,36,37,38,39,40,41,42);;/q;2*+2/p-4

InChI Key

MVTQTIMMYUZWTL-UHFFFAOYSA-J

Canonical SMILES

CCC1=CC2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)[O-])[O-])C.[Cu+2].[Cu+2]

Origin of Product

United States

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